Aspergillide B is a bioactive natural product derived from the marine fungus Aspergillus ostianus. It belongs to a class of compounds known as aspergillides, which are characterized by their unique structural motifs, including a 14-membered macrolactone and a tetrahydropyran ring. The compound has garnered attention due to its cytotoxic properties against various cancer cell lines, making it a subject of interest for medicinal chemistry and synthetic organic chemistry research.
Aspergillide B was first isolated from the marine-derived fungus Aspergillus ostianus in 2007. This compound, along with its analogs aspergillide A and C, exhibits significant biological activity, particularly cytotoxicity towards human cancer cell lines such as HL-60 (human promyelocytic leukemia), MDA-MB-231 (human breast carcinoma), and HT1080 (human fibrosarcoma) . The classification of aspergillide B falls under the category of macrolides, which are characterized by their large lactone rings.
The synthesis of aspergillide B has been approached through various methodologies, reflecting the compound's complex structure. Notable synthetic strategies include:
These synthetic routes highlight the intricate planning and execution required to produce aspergillide B efficiently.
Aspergillide B features a complex molecular structure characterized by:
The molecular formula for aspergillide B is , with a molecular weight of approximately 374.5 g/mol. The structural uniqueness contributes to its biological activity and makes it an intriguing target for synthetic chemists .
The chemical reactions involved in synthesizing aspergillide B include:
These reactions illustrate the complexity and precision required in synthesizing aspergillide B.
Aspergillide B exhibits several notable physical and chemical properties:
These properties influence both its synthetic handling and potential applications in pharmaceuticals.
Aspergillide B has significant potential applications in scientific research, particularly in:
Research continues to explore both its biological effects and synthetic methodologies, aiming to harness its potential for therapeutic use .
Aspergillide B is a 14-membered macrolide first isolated in 2008 from the marine-derived fungus Aspergillus ostianus strain 01F313. This discovery occurred during a targeted investigation of marine fungi cultured in bromine-modified artificial seawater, highlighting the critical influence of halide ions on secondary metabolite production in marine fungi [8]. The initial isolation yielded three structurally related compounds—aspergillides A, B, and C—with aspergillide B emerging as a compound of significant pharmacological interest due to its moderately potent cytotoxic activity against murine leukemia L1210 cells [8].
Structural elucidation relied heavily on comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. These analyses revealed aspergillide B's core structure as a 14-membered macrolactone featuring a 2,6-trans-substituted tetrahydropyran ring—a structural motif later confirmed as crucial for its biological activity. Absolute configuration determination employed the modified Mosher's method alongside chemical conversion approaches, establishing the stereochemistry at C4, C6, C8, C10, and C12 positions [8]. This intricate stereochemical arrangement presented a significant synthetic challenge, prompting numerous total synthesis efforts. Jennings and coworkers achieved a landmark synthesis using Brown's chiral isopinocampheyl ligand to ensure absolute stereocontrol during a key alkoxyallylboration step of 3-(t-butyldimethylsilyloxy)propanal, achieving 75% yield and >95:5 diastereoselectivity (Equation 226) [1]. Subsequent synthetic routes further optimized efficiency, such as Bartlett's 15-step formal synthesis utilizing sequential Zn-catalyzed alkyne additions to a masked butane dialdehyde linchpin [9].
Table 1: Key Aspergillides Isolated from Marine Aspergilli
Compound | Molecular Weight | Producing Fungus | Cultivation Medium | Major Bioactivity |
---|---|---|---|---|
Aspergillide A | 280.3 g/mol | Aspergillus ostianus 01F313 | Bromine-modified artificial seawater | Cytotoxic (L1210) |
Aspergillide B | 280.3 g/mol | Aspergillus ostianus 01F313 | Bromine-modified artificial seawater | Cytotoxic (L1210) |
Aspergillide C | 264.3 g/mol | Aspergillus ostianus 01F313 | Bromine-modified artificial seawater | Cytotoxic (L1210) |
Modern identification leverages advanced technologies like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), significantly accelerating the accurate identification of Aspergillus species capable of producing aspergillides and related metabolites [10]. This platform, utilizing databases like MSI 2.0, provides rapid and reliable species identification from cultured isolates, facilitating the discovery of new producing strains.
Aspergillide B exemplifies the diverse and ecologically vital roles of fungal secondary metabolites (SMs). Biosynthetically, it belongs to the polyketide class of natural products, synthesized by large multi-domain enzymes known as polyketide synthases (PKSs). These compounds are encoded by Biosynthetic Gene Clusters (BGCs)—genomic regions co-localizing genes responsible for the synthesis, regulation, and transport of a specific metabolite [7]. While the precise BGC for aspergillide B remains uncharacterized, genomic analyses of related fungi suggest such clusters are under sophisticated epigenetic and transcriptional control involving global regulators like the velvet complex (VeA, VelB, VelC) and LaeA, a nuclear methyltransferase [3] [7].
The production of aspergillides, including aspergillide B, is highly responsive to environmental cues. Key factors influencing their biosynthesis include:
Ecologically, aspergillide B likely serves multiple functions for its producing fungus:
The spatial and temporal regulation of aspergillide production within fungal colonies or host substrates (e.g., marine detritus, seaweed) is crucial for its ecological efficacy, ensuring deployment occurs when and where it provides the maximum fitness advantage [7].
Aspergillide B occupies a significant niche within the structurally diverse and pharmacologically important family of 14-membered macrolides derived from marine fungi. This class includes structurally related compounds like aspergillides A and C, as well as distinct entities such as the trichodermatides (Trichoderma reesei) and wortmannilactones (Talaromyces wortmannii) [8]. Marine-derived macrolides often exhibit enhanced structural complexity compared to their terrestrial counterparts, frequently incorporating halogen atoms, unique oxygenation patterns, and complex stereochemistry—features prominently displayed by the aspergillides and driven by the distinct pressures of the marine environment [4] [8].
The hallmark cytotoxic activity of aspergillide B against the murine leukemia L1210 cell line positions it within a major therapeutic focus of marine macrolide research [1] [8]. This bioactivity profile is shared with numerous other marine macrolides, such as the haterumalides and biselides, although the precise molecular targets often differ. Aspergillide B's significance lies partly in its moderate potency combined with a unique scaffold, making it a valuable structure-activity relationship (SAR) probe and a potential lead for semi-synthetic optimization [8]. Its structural uniqueness, particularly the 2,6-trans-tetrahydropyran moiety embedded within the macrolactone ring, presents distinct conformational constraints influencing its interaction with biological targets compared to macrolides like radicicol or zearalenone.
Table 2: Comparative Profile of Aspergillide B Among Bioactive Macrolides
Characteristic | Aspergillide B | Typical 14-Membered Macrolides (e.g., Radicicol) | Other Marine Cytotoxic Macrolides (e.g., Haterumalides) |
---|---|---|---|
Ring Size | 14-membered macrolactone | 14-membered macrolactone | Larger rings (e.g., 12, 16, 24-membered) |
Distinctive Structural Feature | 2,6-trans-Tetrahydropyran | Resorcinol, epoxide | Furan, spiroketal, multiple halogens |
Primary Bioactivity | Cytotoxic (L1210) | Hsp90 inhibition | Cytotoxic (various cell lines) |
Source Environment | Marine-derived fungus (Aspergillus ostianus) | Terrestrial fungi | Marine invertebrates/fungi/bacteria |
Halogen Incorporation | Bromine-dependent production | Rare | Common |
The discovery and study of aspergillide B underscore the biotechnological potential of marine fungi as prolific sources of novel bioactive scaffolds. Research efforts continue to explore the vast untapped reservoir of fungal secondary metabolites ("fungal secondary metabolome"), driven by advanced genomics (predicting BGCs), innovative cultivation strategies (e.g., OSMAC - One Strain Many Compounds), and improved analytical techniques for metabolite detection and characterization [7]. Aspergillide B serves as a compelling example of how marine-derived fungal metabolites contribute significantly to expanding the chemical diversity available for drug discovery and development, particularly in the challenging therapeutic area of oncology. Its synthesis continues to inspire methodological advances in catalytic asymmetric reactions and strategic bond formation for complex molecule assembly [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7